3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 231.3 g/mol. This compound features a unique structure that integrates a triazolo ring fused with an azepine ring and a pyrazole moiety, making it a versatile building block for various chemical reactions and applications in biological research.
The compound is primarily sourced from chemical suppliers and research institutions specializing in organic synthesis. It has been referenced in various scientific studies focusing on its synthesis and biological properties.
This compound belongs to the class of triazoloazepines, which are characterized by their multi-cyclic structures and diverse pharmacological activities. Its classification is significant for understanding its potential applications in drug development, particularly in targeting specific biological pathways.
The synthesis of 3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves several steps:
The synthesis requires careful control of temperature and pressure, along with the use of solvents that facilitate the desired reactions without introducing impurities. Advanced techniques such as automated synthesis planning can enhance efficiency and yield during production .
The molecular structure of 3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine features:
The structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 231.3 g/mol |
Purity | ≥ 95% |
InChI Key: WEIJGSJHAYDVSR-UHFFFAOYSA-N .
This compound can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or tailor it for specific applications .
Each reaction type requires specific conditions regarding temperature, solvent choice, and reaction time to optimize yield and selectivity. Understanding these parameters is essential for effective synthetic strategy development.
The mechanism of action for 3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine primarily involves its interaction with tubulin:
This mechanism positions the compound as a potential candidate for antitumor activity by inducing cell death through disruption of mitotic spindle formation.
Research indicates that similar compounds have shown promising results in vitro against various cancer cell lines by effectively inhibiting cell proliferation through this mechanism.
The physical properties include:
Chemical properties encompass:
Relevant analyses such as NMR spectroscopy and mass spectrometry are commonly employed to confirm structural integrity and purity .
The primary applications of 3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine include:
Its unique structure makes it a valuable tool for researchers aiming to develop new therapeutic agents or study cellular mechanisms related to disease states .
The molecular hybrid 3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine exemplifies rational structure-based design by merging two pharmacologically privileged heterocycles: the [1,2,4]triazolo[4,3-a]azepine core and the 1,3-dimethyl-1H-pyrazole unit. This conjugation creates a unique three-dimensional topology with distinct advantages:
Table 1: Key Physicochemical Properties of the Triazoloazepine-Pyrazole Hybrid
Property | Value/Characteristic | Significance in Drug Design |
---|---|---|
Molecular Formula | C₁₂H₁₇N₅ | Nitrogen-rich (32.4% N content) for target interactions |
Molecular Weight | 231.3 g/mol | Within optimal range for CNS permeability |
LogP (Predicted) | ~2.1-2.5 | Balanced lipophilicity for membrane crossing |
Hydrogen Bond Acceptors | 5 | High capacity for polar interactions |
Hydrogen Bond Donors | 0 | Favors blood-brain barrier penetration |
Rotatable Bonds | 2 (Pyrazole-azepine linker) | Controlled flexibility for target fitting |
Biological screening of analogous hybrids reveals promising polypharmacology. Triazoloazepine derivatives demonstrate inhibitory activity against metabolic enzymes (e.g., human carbonic anhydrase I/II, acetylcholinesterase) relevant to neurological disorders and cancer [2]. Pyrazole-containing analogs exhibit potent antiproliferative effects against diverse cancer cell lines (e.g., breast, cervical) through kinase (c-Met, VEGFR-2) inhibition or cell cycle arrest [3] [8]. The specific 1,3-dimethylpyrazole substitution in this hybrid likely mitigates cytotoxicity against non-tumor cells by reducing non-specific binding, a hypothesis supported by lower general toxicity observed in structurally related compounds [8].
The synthetic exploration of [1,2,4]triazolo[4,3-a]azepines emerged from parallel advancements in azepine and triazole chemistry. Key milestones include:
Table 2: Evolution of Synthetic Strategies for Triazolo[4,3-a]Azepine Derivatives
Time Period | Key Synthetic Strategy | Advantages | Limitations |
---|---|---|---|
1980s-1990s | Ring expansion of isoquinoline derivatives | Access to benzazepine fused systems | Narrow substrate scope, low yields |
2000-2010 | Linear synthesis via hydrazide cyclization | Better regiocontrol, scalable steps | Multi-step, protecting groups often needed |
2010-2020 | Transition metal-catalyzed C-H activation | Atom economy, late-stage diversification | Requires specialized catalysts/ligands |
2020-Present | Click chemistry & hybrid coupling | Modularity, rapid access to diverse analogs | Potential for isomeric mixtures in triazoles |
Recent innovations focus on sustainability and efficiency. Microwave-assisted synthesis reduces reaction times for cyclization steps from hours to minutes, improving yields of triazoloazepine intermediates [10]. Flow chemistry techniques enable continuous production of key precursors like 5-(prop-2-yn-1-yl)-5H-dibenzo[b,f]azepine, enhancing safety for scale-up [2]. Computational tools (DFT calculations, molecular docking) now guide rational design, predicting regioselectivity in ring closures and optimal pyrazole substitution patterns for target affinity before synthesis [3] [4]. For instance, studies on dibenzoazepine-substituted triazole hybrids informed the design of smaller, more soluble monocyclic analogs like the title compound, trading some aromatic stacking potential for improved physicochemical profiles [2] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3